REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].C([O:9][C:10](=O)[CH2:11][C:12]1[C:13]2[CH:24]=[CH:23][C:22]3[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=3)[C:14]=2[O:15][CH:16]=1)C>C1COCC1>[O:15]1[CH:16]=[C:12]([CH2:11][CH2:10][OH:9])[C:13]2[CH:24]=[CH:23][C:22]3[C:17]([C:14]1=2)=[CH:18][CH:19]=[CH:20][CH:21]=3 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
1.27 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC=1C2=C(OC1)C1=CC=CC=C1C=C2)=O
|
Name
|
|
Quantity
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20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
After the addition, reaction mixture
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Type
|
CUSTOM
|
Details
|
quenched with saturated NH4Cl solution
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with chloroform
|
Type
|
WASH
|
Details
|
washed well with water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
It was dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C2=C(C(=C1)CCO)C=CC1=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |